4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, chlorophenyl groups, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves the condensation of 2-(2,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-chloro-6-nitrophenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols and benzoxazoles.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol
- 4-chloro-2-{[(2-hydroxyphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to its combination of a benzoxazole ring with chlorophenyl and nitrophenol groups, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C20H10Cl3N3O4 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-11-1-3-14(15(23)6-11)20-25-16-8-13(2-4-18(16)30-20)24-9-10-5-12(22)7-17(19(10)27)26(28)29/h1-9,27H |
InChI Key |
HDLPAYIZANFUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)N=C(O2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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